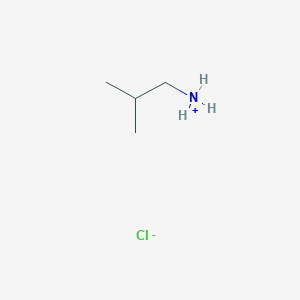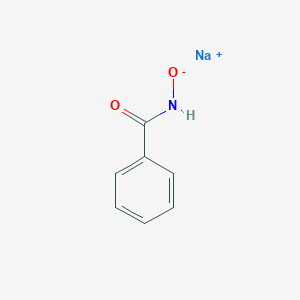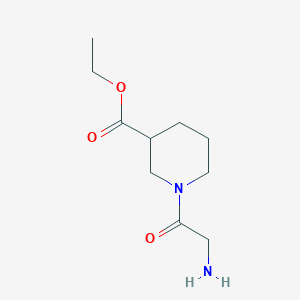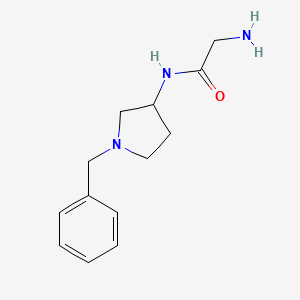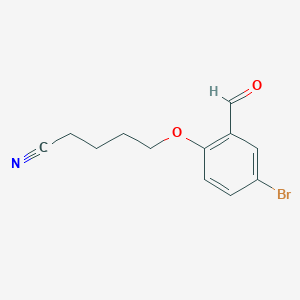
5-(4-Formylphenoxy)pentanenitrile
Overview
Description
5-(4-Formylphenoxy)pentanenitrile is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
X-ray diffraction studies : 1,5-Bis(2-Formylphenoxy)pentane, a compound related to 5-(4-Formylphenoxy)pentanenitrile, was studied using X-ray diffraction, revealing the presence of crystallographically independent molecules in the crystal structure, which could have implications for the understanding of its physical properties and potential applications (Pervova et al., 2010).
Synthesis of 5-oxo-pentanenitriles : A metal-free oxidative 1,2-alkylarylation of unactivated alkenes with acetonitriles, including the synthesis of 5-oxo-pentanenitriles, was presented. This method offers a new approach to acyclic molecules through metal-free oxidative alkene 1,2-alkylarylation (Li et al., 2015).
Synthesis of functional thiophenes : A method using Rieke® zinc reagents synthesized 5-(3-thienyl)pentanenitrile, a compound related to this compound. This method is applicable to the synthesis of 3-alkylthiophenes bearing functional groups, which are challenging to prepare otherwise (Dai et al., 2003).
Fluorescent and colorimetric pH probe development : A fluorescent and colorimetric pH probe was synthesized using a derivative of 5-(4-formyl-3-hydroxyphenoxy)-N,N,N-trimethylpentan-1-aminium bromide. This probe is useful for monitoring acidic and alkaline solutions, with potential applications in real-time pH sensing and intracellular pH imaging (Diana et al., 2020).
Synthesis of bifunctionalized polymers : Initiators derived from 4-(4-(4-formylphenoxy)phenyl) pentyl 2-bromo-2-methyl propanoate were used for the synthesis of α,α′-heterobifunctionalized poly (ε-caprolactones) and poly (methyl methacrylates). This illustrates the utility of this compound derivatives in polymer chemistry (Sane et al., 2013).
properties
IUPAC Name |
5-(4-formylphenoxy)pentanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c13-8-2-1-3-9-15-12-6-4-11(10-14)5-7-12/h4-7,10H,1-3,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJGSQUTLAYLDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[1-(3-iodophenyl)-N-methylformamido]acetate](/img/structure/B7859007.png)
amino)acetate](/img/structure/B7859012.png)
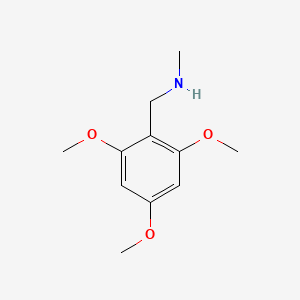
![4-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B7859034.png)



